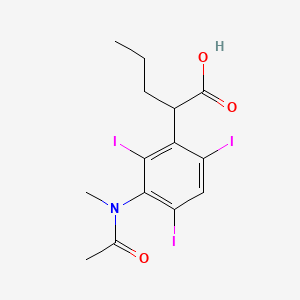
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)valeric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triiodophenyl group and a valeric acid moiety. The presence of iodine atoms in its structure makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring followed by the introduction of the methyl(acetyl)amino group. The final step involves the attachment of the valeric acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, especially involving the iodine atoms in the compound
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in imaging and diagnostic techniques due to its iodine content.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes .
Mechanism of Action
The mechanism of action of 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with various biological molecules, leading to changes in their structure and function. This interaction can affect pathways involved in cellular signaling, enzyme activity, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid include:
- 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]butyric acid
- 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]propionic acid
Uniqueness
What sets 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid apart from similar compounds is its specific valeric acid moiety, which can influence its reactivity and interaction with biological systems. The presence of three iodine atoms also enhances its utility in imaging and diagnostic applications .
Properties
CAS No. |
23279-55-2 |
|---|---|
Molecular Formula |
C14H16I3NO3 |
Molecular Weight |
626.99 g/mol |
IUPAC Name |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenyl]pentanoic acid |
InChI |
InChI=1S/C14H16I3NO3/c1-4-5-8(14(20)21)11-9(15)6-10(16)13(12(11)17)18(3)7(2)19/h6,8H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
AMIVWKJDCSIIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=C(C=C1I)I)N(C)C(=O)C)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)

![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

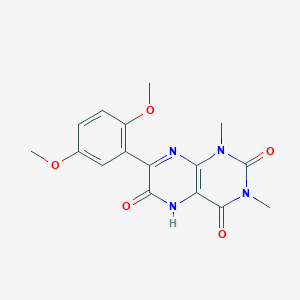
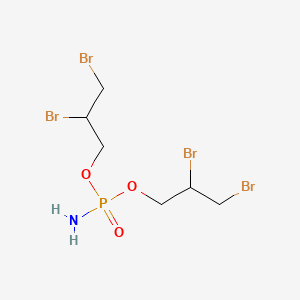
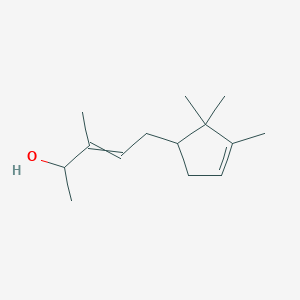
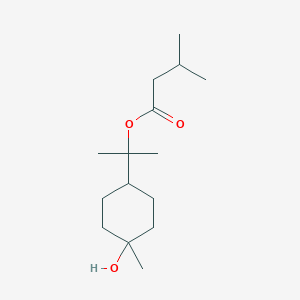
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)
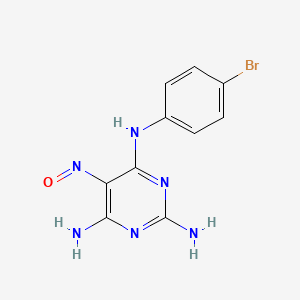
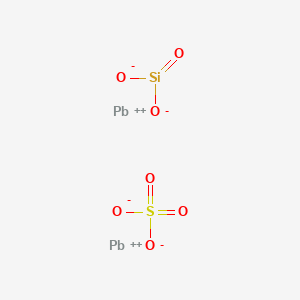
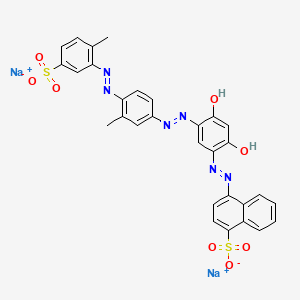
![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
